molecular formula C15H11Cl2F3N4OS B2485964 4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide CAS No. 306976-83-0

4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide

Cat. No.: B2485964
CAS No.: 306976-83-0
M. Wt: 423.24
InChI Key: YHONQCDYJUVRIE-UHFFFAOYSA-N
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Description

4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide typically involves multiple steps. One common route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethanethiol to form the corresponding thioether. This intermediate is then reacted with 4-chlorobenzohydrazide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article reviews the biological activity of this compound, focusing on its effects as an enzyme inhibitor, cytotoxicity profiles, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be broken down into key components that influence its biological activity:

  • Chlorine and Trifluoromethyl Groups : These groups enhance lipophilicity, which may improve cellular uptake.
  • Benzohydrazide Framework : Known for its diverse biological activities, including anti-cancer properties.

Enzyme Inhibition

Recent studies have highlighted the potential of hydrazones derived from benzohydrazide as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound was evaluated using Ellman’s spectrophotometric method, revealing significant inhibitory activity:

InhibitorIC50 (µM) AChEIC50 (µM) BuChE
This compound46.8 - 137.719.1 - 881.1

The compound exhibited a stronger inhibitory effect on AChE compared to BuChE, indicating a preference for targeting the former enzyme. The presence of the trifluoromethyl group was noted to enhance this inhibitory activity significantly .

Cytotoxicity

The cytotoxicity of this compound was assessed using HepG2 cell lines. At concentrations up to 100 µM, no significant cytotoxic effects were observed, suggesting a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

The SAR studies indicated that modifications to the hydrazone structure could lead to variations in inhibitory potency. Notably:

  • Electronegative Substituents : The introduction of electronegative groups such as nitro or additional trifluoromethyl groups at specific positions enhanced enzyme inhibition.
  • Benzaldehyde Derivatives : Different benzaldehyde derivatives were tested, with certain substitutions leading to improved dual inhibition capabilities.

Case Studies and Research Findings

  • Hydrazone Derivatives : A study explored various hydrazones derived from 4-(trifluoromethyl)benzohydrazide and their efficacy as cholinesterase inhibitors. Among these, some derivatives demonstrated IC50 values lower than those of established inhibitors, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .
  • Inhibition Mechanism : The mechanism of inhibition was identified as mixed-type for AChE, suggesting that these compounds could bind to both the active site and allosteric sites on the enzyme, providing a multifaceted approach to enzyme regulation .

Properties

IUPAC Name

N-[(Z)-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]amino]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N4OS/c16-10-3-1-8(2-4-10)13(25)24-23-12(21)7-26-14-11(17)5-9(6-22-14)15(18,19)20/h1-6H,7H2,(H2,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHONQCDYJUVRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=C(CSC2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C(/CSC2=C(C=C(C=N2)C(F)(F)F)Cl)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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